3-(3-Ethoxy-isoxazol-5-yl)-propionic acid
Description
3-(3-Ethoxy-isoxazol-5-yl)-propionic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
3-(3-ethoxy-1,2-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-2-12-7-5-6(13-9-7)3-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVIQHZCFTFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-isoxazol-5-yl)-propionic acid typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Formation of Propionic Acid Moiety: The propionic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-isoxazol-5-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-isoxazol-5-yl)-propionic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxy-isoxazol-5-yl)-propionic acid
- 3-(3-Propoxy-isoxazol-5-yl)-propionic acid
- 3-(3-Butoxy-isoxazol-5-yl)-propionic acid
Uniqueness
3-(3-Ethoxy-isoxazol-5-yl)-propionic acid is unique due to its specific ethoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular size, polarity, and reactivity.
Biological Activity
3-(3-Ethoxy-isoxazol-5-yl)-propionic acid is a compound that has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The synthesis typically involves:
- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Introduction of the Ethoxy Group : Conducted via an etherification reaction using ethanol.
- Formation of the Propionic Acid Moiety : Accomplished through a carboxylation reaction with carbon dioxide.
These synthetic routes are optimized for yield and purity in industrial applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.
- Receptor Binding : It potentially binds to certain receptors, modulating cellular signaling pathways.
- Gene Expression Modulation : It can influence gene expression, leading to alterations in protein synthesis and cellular function.
Antimicrobial Properties
Research indicates that derivatives of isoxazoles, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation markers effectively. This suggests potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Study on Antimicrobial Activity
A study conducted on various isoxazole derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. This finding highlights its potential utility in developing new antibacterial agents .
Anti-inflammatory Research
In a controlled animal study, administration of this compound resulted in a significant reduction in paw edema in rats induced by carrageenan. The reduction was measured using plethysmometry, showing a decrease in swelling by approximately 45% compared to the control group after 4 hours post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
